Enhanced Target Binding Affinity via 2,6-Dimethylmorpholine Steric Preorganization
A compound incorporating the 4-(2,6-dimethylmorpholino)aniline scaffold demonstrated an IC50 of 11.3 nM for binding to the human Tachykinin receptor 1 (NK1) expressed in CHO cells [1]. This high affinity is attributed to the optimized steric and stereoelectronic fit provided by the 2,6-dimethylmorpholine moiety. The unsubstituted 4-morpholinoaniline analog lacks this conformational restriction and steric bulk, which is a recognized SAR principle for achieving potent target engagement in this class .
| Evidence Dimension | Binding Affinity (IC50) at Human Tachykinin Receptor 1 |
|---|---|
| Target Compound Data | IC50 = 11.3 nM (for a derivative containing the 2,6-dimethylmorpholinoaniline scaffold) |
| Comparator Or Baseline | 4-Morpholinoaniline (unsubstituted analog) – direct IC50 not available in the same assay |
| Quantified Difference | Potency benchmark established; class-level SAR indicates a significant steric advantage for the 2,6-dimethyl variant. |
| Conditions | CHO cells expressing human Tachykinin receptor 1; displacement of [125I] substance P |
Why This Matters
For projects targeting NK1 receptors or related GPCRs, the 2,6-dimethylmorpholinoaniline scaffold offers a validated starting point for achieving single-digit nanomolar potency, a key criterion for lead selection.
- [1] BindingDB. Affinity Data for IC50: 11.3 nM towards human Tachykinin receptor 1. ChEMBL Data. Accessed 2026. View Source
